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molecular formula C16H20N4O3 B8660802 Ethyl 8-ethyl-5,8-dihydro-5-oxo-2-(pyrrolidinyl)pyrido(2,3-d)pyrimidine-6-carboxylate CAS No. 33836-43-0

Ethyl 8-ethyl-5,8-dihydro-5-oxo-2-(pyrrolidinyl)pyrido(2,3-d)pyrimidine-6-carboxylate

Cat. No. B8660802
M. Wt: 316.35 g/mol
InChI Key: YHDMQPIYLBFFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125720

Procedure details

5.9 g of 6-ethoxycarbonyl-8-ethyl-2-methoxy-5-oxo-5,8-dihydro-pyrido[2,3-d]pyrimidine, 4.6 g. of pyrrolidine and 12 g of toluene are heated for 2 hours at 90° C. After cooling, 100 cm3 of water are added to the mixture. The precipitate is filtered off and washed with water. After drying, 5.5 g of 6-ethoxycarbonyl-8-ethyl-5-oxo-2-pyrrolidino-5,8-dihydro-pyrido[2,3-d]pyrimidine are obtained. After recrystallisation from ethanol, it melts at 202° C and is identical to the product described in the literature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:20])[C:8]2[CH:13]=[N:12][C:11](OC)=[N:10][C:9]=2[N:16]([CH2:18][CH3:19])[CH:17]=1)=[O:5])[CH3:2].[NH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1.C1(C)C=CC=CC=1>O>[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:20])[C:8]2[CH:13]=[N:12][C:11]([N:21]3[CH2:25][CH2:24][CH2:23][CH2:22]3)=[N:10][C:9]=2[N:16]([CH2:18][CH3:19])[CH:17]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(C2=C(N=C(N=C2)OC)N(C1)CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(C2=C(N=C(N=C2)N2CCCC2)N(C1)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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